![molecular formula C39H32O14 B1234484 2'',3''-Di-O-p-coumaroylafzelin](/img/structure/B1234484.png)
2'',3''-Di-O-p-coumaroylafzelin
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Overview
Description
2'', 3''-Di-O-p-coumaroylafzelin, also known as platanoside, belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. 2'', 3''-Di-O-p-coumaroylafzelin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2'', 3''-di-O-p-coumaroylafzelin is primarily located in the membrane (predicted from logP). Outside of the human body, 2'', 3''-di-O-p-coumaroylafzelin can be found in herbs and spices. This makes 2'', 3''-di-O-p-coumaroylafzelin a potential biomarker for the consumption of this food product.
Scientific Research Applications
Cytotoxic Properties
Research has identified compounds from Zingiber zerumbet, including 2',3'-Di-O-p-coumaroylafzelin, demonstrating cytotoxic activity. This highlights its potential use in the study and treatment of cancer (Matthes, Luu, & Ourisson, 1980).
Role in Anti-inflammatory Activity
A study on Lindera akoensis demonstrated that compounds like 2',3'-Di-O-p-coumaroylafzelin significantly reduced the production of nitric oxide in cell cultures, indicating its potential as an anti-inflammatory agent (Yang et al., 2013).
Inhibition of Tyrosinase Activity
Compounds isolated from Neolitsea aciculata, including 2',3'-Di-O-p-coumaroylafzelin, have been identified as potent inhibitors of mushroom tyrosinase. This suggests its use in the development of anti-melanogenesis agents (Kim et al., 2013).
Potential in Fluorescence Detection and Imaging
Studies on coumarin-based fluorescent chemosensors have shown the applicability of such compounds in molecular imaging and biological applications, suggesting that 2',3'-Di-O-p-coumaroylafzelin could be used in similar contexts (Jung et al., 2009; Cao et al., 2019).
Pharmacological Mechanism in Anti-Inflammatory Properties
Research on structurally divergent coumarins, including 2',3'-Di-O-p-coumaroylafzelin, indicates their role in inhibiting pro-inflammatory enzymes and cytokines, contributing to their anti-inflammatory properties (Khan et al., 2015).
properties
Product Name |
2'',3''-Di-O-p-coumaroylafzelin |
---|---|
Molecular Formula |
C39H32O14 |
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+ |
InChI Key |
HKZIBACORRUGAC-KGMKFKQSSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
melting_point |
190-193°C |
physical_description |
Solid |
synonyms |
platanoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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